(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate
Description
(Z)-2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a synthetic benzofuran derivative characterized by a fused benzofuran core with a (Z)-configured furan-2-ylmethylene substituent at the C2 position and a 4-methylbenzenesulfonate ester at the C6 position. This compound belongs to a class of aurone analogs, which are structurally related to flavonoids and exhibit diverse bioactivities, including anticancer, antimicrobial, and pesticidal properties.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S/c1-13-4-7-16(8-5-13)27(22,23)26-15-6-9-17-18(12-15)25-19(20(17)21)11-14-3-2-10-24-14/h2-12H,1H3/b19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAIQVBIIQDBLO-ODLFYWEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps. One common approach is the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base to form the (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form the corresponding alcohol.
Substitution: The sulfonate ester group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzofuran moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate has garnered attention in scientific research due to its diverse applications, particularly in medicinal chemistry and materials science. This article explores its properties, biological activities, and relevant case studies.
Structure and Composition
- Molecular Formula : C20H19O5S
- Molecular Weight : 373.43 g/mol
- IUPAC Name : (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate
The compound features a unique structure that combines a furan ring with a benzofuran moiety, contributing to its potential biological activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various oxidative stress-related diseases. Studies have shown that compounds with similar structures effectively scavenge free radicals, potentially preventing cellular damage.
Antitumor Properties
Preliminary investigations suggest that (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate may possess antitumor activity. Mechanisms of action include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to inhibit the proliferation of cancer cells by interfering with their cell cycle progression.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Similar compounds have been reported to modulate inflammatory pathways effectively, providing therapeutic benefits.
Study on GSK-3β Inhibition
A notable study focused on the inhibition of glycogen synthase kinase 3β (GSK-3β), a target for various diseases including Alzheimer's and cancer. Certain derivatives related to this compound exhibited potent inhibitory effects on GSK-3β activity, suggesting potential therapeutic applications.
Antibacterial and Antifungal Activities
Research has also explored the antibacterial and antifungal properties of derivatives of this compound. Some derivatives showed comparable or superior activity against various pathogens compared to standard drugs, indicating a broad spectrum of biological activity.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. Benzofuran derivative | Benzofuran core | Antioxidant, antitumor |
| 2. Furan derivatives | Furan ring | Antibacterial, antifungal |
| 3. Sulfonate derivatives | Sulfonate group | Anti-inflammatory |
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The furan and benzofuran moieties can engage in π-π interactions with aromatic residues in proteins, while the sulfonate ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its substituent combinations. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations:
C2 Substituent Effects: The furan-2-ylmethylene group in the target compound provides moderate electron-withdrawing effects and planar geometry, favoring π-π stacking in biological targets. In contrast, pyridin-3-ylmethylene () introduces basicity and hydrogen-bonding capacity, which may enhance target specificity.
C6 Ester Group Influence :
- 4-Methylbenzenesulfonate (tosyl) in the target compound offers higher hydrolytic stability compared to methanesulfonate () or carbamates (), making it suitable for prolonged biological activity.
- 2,6-Dimethoxybenzoate () introduces steric hindrance and methoxy-mediated solubility, useful in topical formulations.
Bioactivity Trends: Compounds with heteroaromatic C2 substituents (e.g., furan, thiophene) show stronger cytotoxic profiles, likely due to interactions with DNA or enzyme active sites. Sulfonate esters generally exhibit better pharmacokinetics than carbamates or simple benzoates, as noted in pesticide and drug design studies.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for aurone analogs, involving Claisen-Schmidt condensation and selective esterification. Challenges include ensuring (Z)-selectivity and purity, as geometric isomers can significantly alter bioactivity.
Biological Activity
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, cytotoxicity, and other relevant pharmacological activities.
Chemical Structure
The compound can be described by its molecular formula and structural characteristics. It consists of a benzofuran moiety linked to a furan ring and a sulfonate group. The structural formula is crucial for understanding its interaction with biological targets.
1. Anti-inflammatory Properties
Research indicates that compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate exhibit significant anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
2. Cytotoxicity
In vitro studies have demonstrated that the compound shows cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. The mechanism of action may involve apoptosis induction and the disruption of cellular signaling pathways critical for tumor growth .
3. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. Results suggest that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
- Anti-inflammatory Effects : A study focused on the compound's ability to reduce inflammation in animal models showed significant decreases in edema and inflammatory markers when treated with the compound compared to control groups .
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on MCF7 breast cancer cells, the compound exhibited an IC50 value of approximately 10 µM, indicating potent activity against this cell line .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
